Losartan-d3 Carboxylic Acid is a deuterium-labeled derivative of Losartan, a well-known angiotensin II receptor antagonist primarily used in the treatment of hypertension. This compound is significant in pharmacological research, particularly for understanding the metabolism and action of Losartan in the human body. Losartan itself is metabolized into an active carboxylic acid metabolite, E-3174, which exhibits greater pharmacological activity than its parent compound . The deuterium labeling in Losartan-d3 Carboxylic Acid allows for enhanced tracking and analysis in various scientific studies.
Losartan-d3 Carboxylic Acid falls under the classification of pharmaceutical compounds, specifically as an angiotensin II receptor antagonist. It is categorized as a stable isotope-labeled compound, which is essential for analytical and research purposes.
The synthesis of Losartan-d3 Carboxylic Acid typically involves the following steps:
The synthesis may utilize various techniques, including:
Losartan-d3 Carboxylic Acid retains the core structure of Losartan but features deuterium atoms at specific positions. The molecular formula remains consistent with that of Losartan, modified to reflect its deuterated nature.
Losartan-d3 Carboxylic Acid participates in various chemical reactions similar to those of its parent compound. Key reactions include:
The oxidation mechanism typically involves:
Losartan-d3 Carboxylic Acid functions primarily as an angiotensin II receptor antagonist. Its mechanism involves:
Losartan-d3 Carboxylic Acid is typically presented as a solid or crystalline form, exhibiting stability under standard laboratory conditions.
Key chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for quantifying and validating the presence of Losartan-d3 Carboxylic Acid in various formulations.
Losartan-d3 Carboxylic Acid serves several important roles in scientific research:
This compound plays a crucial role in advancing research related to cardiovascular pharmacotherapy and improving therapeutic outcomes through better understanding of drug metabolism and action mechanisms.
Losartan-d3 Carboxylic Acid features a strategic deuterium substitution at the terminal methyl group of the n-butyl chain attached to the imidazole ring. This modification replaces all three hydrogen atoms (–CH3) with deuterium atoms (–CD3), resulting in a molecular mass increase of 3 Da compared to the non-deuterated metabolite. The core structure retains the biphenyltetrazole moiety and the 5-carboxylic acid group that characterizes the pharmacologically active metabolite of losartan (EXP-3174). The chlorophenyl-imidazole-carboxylic acid scaffold remains unaltered, preserving the molecule's receptor-binding pharmacophore while creating a distinct mass spectrometric signature [4] [9].
The deuterium substitution occurs at the metabolically stable alkyl terminus, minimizing potential kinetic isotope effects on biological activity while ensuring metabolic stability at the labeled position. This positions Losartan-d3 Carboxylic Acid as an optimal internal standard for quantitative analyses. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the deuteration pattern, with characteristic absence of proton signals at 0.8-0.9 ppm corresponding to the –CH3 group, replaced by a diminished carbon signal at approximately 14 ppm in 13C NMR spectra. Mass spectrometry reveals the characteristic M+3 isotopic pattern, with the molecular ion peak at m/z 440.92 for [M+H]+ under positive ionization conditions [4] [8] [9].
Table 1: Structural Characteristics of Losartan-d3 Carboxylic Acid
Feature | Description |
---|---|
Deuterium Position | Terminal methyl group of n-butyl chain (–CD3) |
Molecular Formula | C22H18D3ClN6O2 |
Molecular Weight | 439.91 g/mol |
Key Functional Groups | Biphenyltetrazole, 5-chloroimidazole-4-carboxylic acid |
Stable Isotope Purity | >95% (typically >98% by HPLC and MS analysis) |
Mass Spectral Signature | Primary ions: m/z 440.92 [M+H]+, 422.91 [M+H-H2O]+ |
The systematic IUPAC name for Losartan-d3 Carboxylic Acid is 5-chloro-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carboxylic acid. This nomenclature precisely defines the deuterium substitution pattern at the C4 position of the butyl chain (trideuteriobutyl) while maintaining the core numbering system consistent with non-deuterated losartan metabolites [6] [9].
The compound exhibits molecular properties nearly identical to its non-deuterated counterpart with minor differences arising from the isotope effect. It possesses a calculated logP (octanol-water partition coefficient) of approximately 4.2, indicating moderate lipophilicity sufficient for membrane penetration while retaining water solubility necessary for biological activity. The presence of both acidic functional groups (tetrazole and carboxylic acid) confers pH-dependent ionization characteristics, with pKa values of approximately 4.9 (carboxylic acid) and 5.8 (tetrazole). These ionization constants result in zwitterion formation at physiological pH (7.4), influencing protein binding and receptor interaction characteristics [3] [8] [9].
Table 2: Molecular Properties of Losartan-d3 Carboxylic Acid
Property | Value | Comparison to Non-Deuterated Metabolite |
---|---|---|
Molecular Formula | C22H18D3ClN6O2 | C22H21ClN6O2 |
Exact Mass | 439.1603 Da | 436.1423 Da |
XLogP3 | 4.2 | Identical |
Hydrogen Bond Donors | 2 (tetrazole NH, carboxylic OH) | Identical |
Hydrogen Bond Acceptors | 7 | Identical |
Rotatable Bonds | 8 | Identical |
Topological Polar Surface Area | 113 Ų | Identical |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: